
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione, also known as EFIT, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is not fully understood. However, it has been proposed that 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione inhibits various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has also been shown to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.
Biochemical and physiological effects:
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is its broad-spectrum activity against various diseases. It has been shown to have activity against cancer, inflammation, and infectious diseases. Another advantage is its relatively simple synthesis method, which can be easily replicated in many laboratories. One limitation of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione. One direction is to study its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for viral infections. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been shown to have activity against the Zika virus, and further research is needed to explore its potential as a treatment for other viral infections. Another direction is to study its potential as a treatment for neurodegenerative diseases. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been shown to have neuroprotective properties, and further research is needed to explore its potential in this area.
Conclusion:
In conclusion, 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione is a promising chemical compound that has shown potential in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its therapeutic applications. Further research is needed to explore its potential as a combination therapy, treatment for viral infections, and treatment for neurodegenerative diseases. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Métodos De Síntesis
The synthesis of 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then cyclized with ammonium acetate to obtain 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione. This synthesis method has been reported in several research papers and has been successfully replicated in many laboratories.
Aplicaciones Científicas De Investigación
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to have activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-21-13-9-7-12(8-10-13)15-11-20(17(22)19-15)16-6-4-3-5-14(16)18/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPJWHCWDYFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)
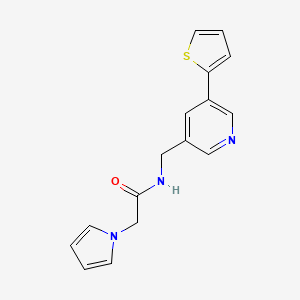
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)
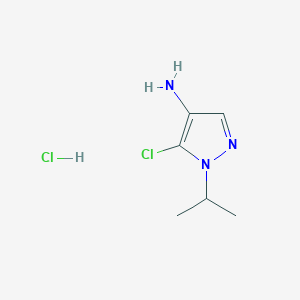

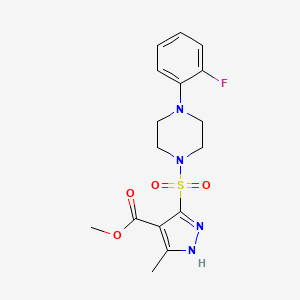
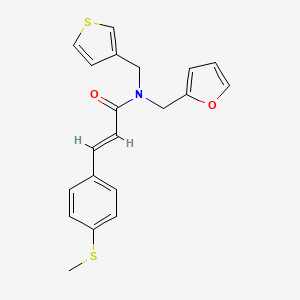
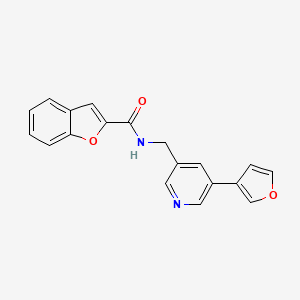
![(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2912161.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)
![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)